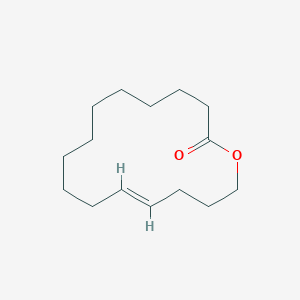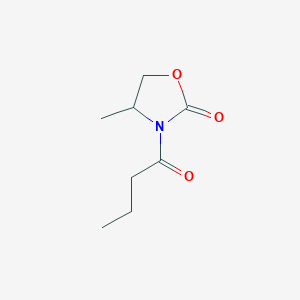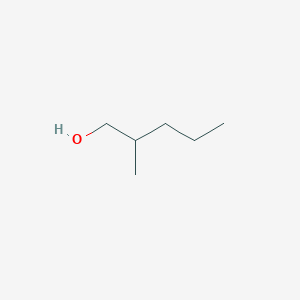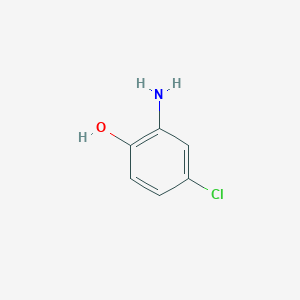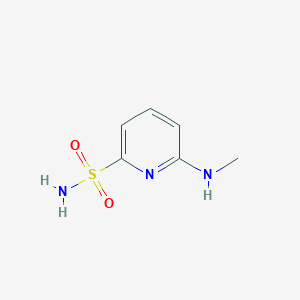
6-(Methylamino)pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)pyridine-2-sulfonamide, also known as Methylamine Pyridine Sulfonamide (MAPS), is a chemical compound that has gained significant attention in scientific research due to its unique properties. MAPS is a heterocyclic compound that contains a pyridine ring with a sulfonamide group and a methylamino group. This compound has been used in various scientific applications, including as a catalyst, a ligand, and a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of MAPS is not fully understood. However, it is believed that the methylamino group and the sulfonamide group play a crucial role in its activity. The methylamino group can act as a nucleophile, while the sulfonamide group can act as a hydrogen bond acceptor. These properties make MAPS an excellent ligand for metal complexes and catalysts.
Effets Biochimiques Et Physiologiques
MAPS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It is also stable under various conditions, making it an ideal compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
MAPS has several advantages for lab experiments. It is relatively easy to synthesize, stable under various conditions, and has low toxicity. However, its limitations include its limited solubility in water and its high cost compared to other ligands.
Orientations Futures
There are several future directions for the study of MAPS. One potential area of research is the development of new metal complexes using MAPS as a ligand. These metal complexes could be used in catalytic reactions, such as the synthesis of pharmaceuticals and fine chemicals. Another area of research is the study of the biological activity of MAPS. This could include the development of MAPS-based drugs for the treatment of various diseases. Finally, the synthesis of new compounds using MAPS as a building block could lead to the discovery of new materials with unique properties.
Conclusion:
In conclusion, 6-(Methylamino)pyridine-2-sulfonamide is a unique compound that has gained significant attention in scientific research. Its unique properties make it an excellent ligand for metal complexes and catalysts. There are several future directions for the study of MAPS, including the development of new metal complexes, the study of its biological activity, and the synthesis of new compounds using MAPS as a building block.
Applications De Recherche Scientifique
MAPS has been extensively studied in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes, including palladium, platinum, and gold. These metal complexes have been used in catalytic reactions, such as cross-coupling reactions and hydrogenation reactions.
Propriétés
Numéro CAS |
124433-71-2 |
|---|---|
Nom du produit |
6-(Methylamino)pyridine-2-sulfonamide |
Formule moléculaire |
C6H9N3O2S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
6-(methylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-6(9-5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11) |
Clé InChI |
WIXBTJXJVZJCSS-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CC=C1)S(=O)(=O)N |
SMILES canonique |
CNC1=NC(=CC=C1)S(=O)(=O)N |
Synonymes |
2-Pyridinesulfonamide,6-(methylamino)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

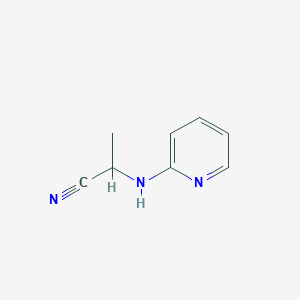
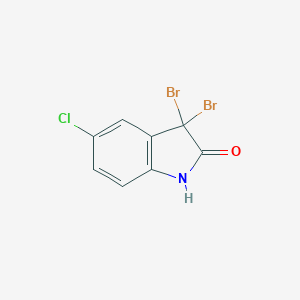
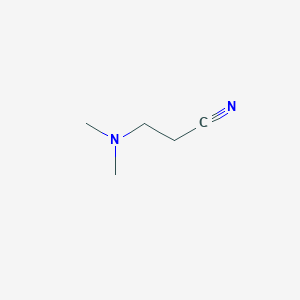
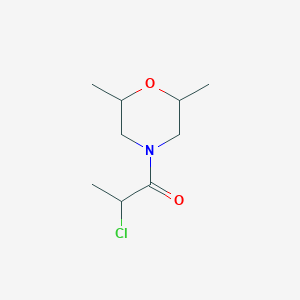
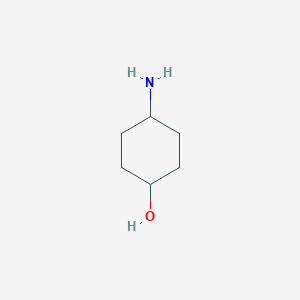
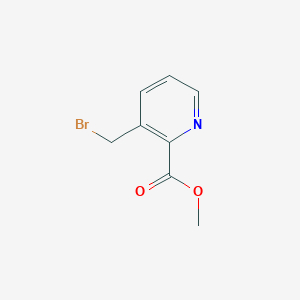
![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)

